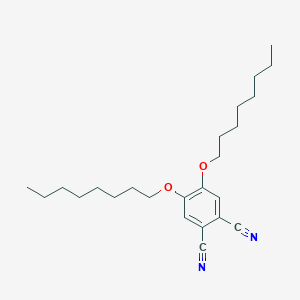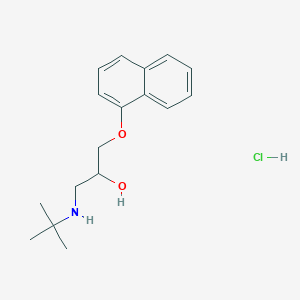
1-(叔丁基氨基)-3-萘-1-yloxy丙烷-2-醇;盐酸盐
描述
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves substitution reactions with Grignard reagents, indicating a potential pathway for synthesizing compounds like 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride. For instance, Baker et al. (1995) described substitution reactions that produce atropisomeric binaphthyls, which could be relevant to synthesizing structurally similar compounds (Baker et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, including the determination of bond lengths and configurations through X-ray analysis. Toda et al. (1999) reported on the sterically bulky derivatives of naphthalene, providing insights into molecular dimensions that could be relevant for the structural analysis of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride (Toda et al., 1999).
Chemical Reactions and Properties
The tert-butylation of naphthalene has been studied, offering insights into the chemical reactions 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride might undergo. Huang et al. (2017) explored the tert-butylation of naphthalene with tertiary butanol, highlighting the influence of catalysts and reaction conditions on product selectivity, which could inform the reactions of similar compounds (Huang et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of naphthalene derivatives can be significantly influenced by their molecular structure. Studies on similar compounds have utilized techniques like SEM, AFM, and TEM to investigate their self-assembly and vesicular structures, which may provide a basis for understanding the physical properties of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride (Xu et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride can be inferred from studies on related compounds. The work by Baldwin et al. (1980) on heterocyclic analogues of beta-adrenergic blocking agents provides insights into the chemical behavior and potential biological activity of naphthalene derivatives, which may be applicable to our compound of interest (Baldwin et al., 1980).
科学研究应用
荧光传感应用
相关化合物 1,8-双(3-叔丁基-9-吖啶基)萘 N, N'-二氧化物已被用于手性氨基醇的对映选择性荧光传感。它可以对几种氨基醇的总量和对映体过量进行准确测量,浓度为微摩尔 (Liu, Pestano, & Wolf, 2008).
合成和表征
相关化合物 14C 标记的布诺洛尔的合成涉及以下步骤:3-苯基丙基溴化镁与 14CO2 反应以及随后的反应生成最终化合物。此过程突出了此类化合物的化学复杂性和广泛的合成路线 (Merrill, 1971).
配体偶联反应
1-(烷基或芳基-亚磺酰基)萘(与本化合物在结构上相关)与格氏试剂发生取代反应。这些转化被认为通过配体偶联反应进行,为复杂的化学相互作用和在合成中的潜在应用提供了见解 (Baker et al., 1995).
β-肾上腺素能受体结合研究
已经对结构上类似于该化合物的衍生物(如 5-酰胺基萘氧基丙醇胺)进行了研究,以研究它们的 β-肾上腺素能受体结合亲和力。这些研究对于了解此类化合物的药理学潜力和受体相互作用至关重要 (Jindal, Coumar, Bruni, & Massarelli, 2002).
催化和化学反应
涉及叔丁基的化合物的萘叔丁基化对于生产重要的材料(如 2,6-DAN)具有重要意义。这展示了此类化合物在促进重要催化反应中的作用 (Huang et al., 2017).
安全和危害
未来方向
属性
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUKNVBLCCPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

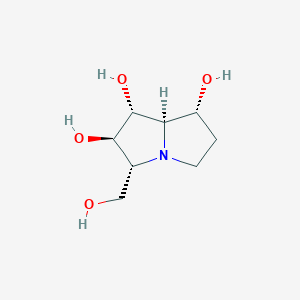
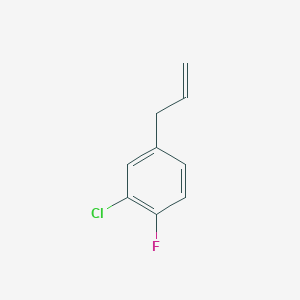
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
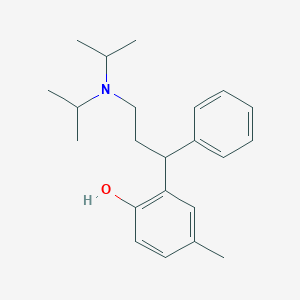
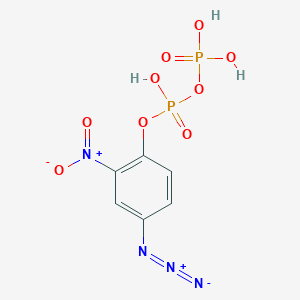
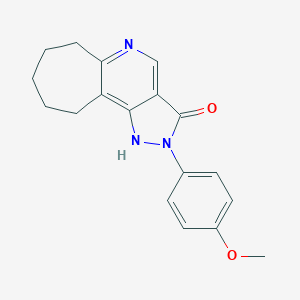
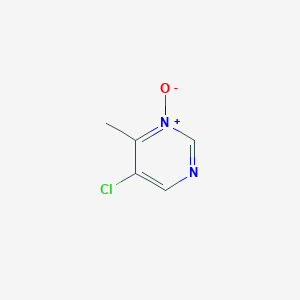
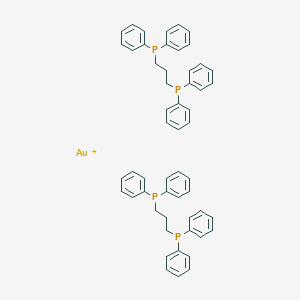
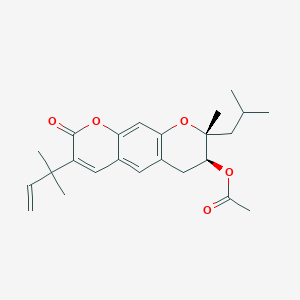
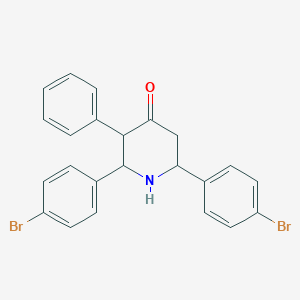
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

